Corticosterone

Description

An adrenocortical steroid that has modest but significant activities as a mineralocorticoid and a glucocorticoid. (From Goodman and Gilman's The Pharmacological Basis of Therapeutics, 8th ed, p1437)

This compound has been reported in Homo sapiens with data available.

This compound is a corticosteroid intermediate in the steroidogenic pathway that converts pregnenolone to aldosterone. In humans, this compound has limited glucocorticoid or mineralocorticoid activity.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

See also: 18-Hydroxythis compound (narrower).

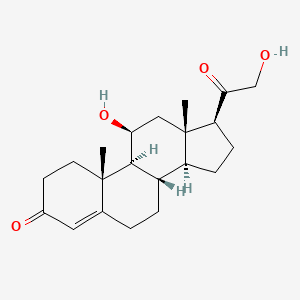

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFXVFTZEKFJBZ-HJTSIMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022474 | |

| Record name | Corticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.199 mg/mL | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-22-6 | |

| Record name | Corticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CORTICOSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Corticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corticosterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W980KJ009P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Corticosterone Synthesis Pathway in the Adrenal Cortex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the corticosterone synthesis pathway within the adrenal cortex. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this critical physiological process. This document outlines the enzymatic steps, cellular locations, and regulatory mechanisms governing this compound production. It also includes detailed experimental protocols for the analysis of key components of this pathway and quantitative data to support further research and development.

Introduction to this compound Synthesis

This compound is a primary glucocorticoid hormone produced in the zona fasciculata of the adrenal cortex in many species, including rodents, and is also a key intermediate in the synthesis of aldosterone (B195564) in the zona glomerulosa.[1][2][3][4] Its synthesis is a multi-step process involving a series of enzymatic reactions that convert cholesterol into the final active hormone.[5][6] This pathway is tightly regulated, primarily by the adrenocorticotropic hormone (ACTH) from the pituitary gland, to maintain physiological homeostasis.[7][8] Dysregulation of this pathway is implicated in various pathological conditions, making it a crucial target for therapeutic intervention.

The this compound Synthesis Pathway

The synthesis of this compound from cholesterol involves four primary enzymatic steps. The initial and final steps occur within the mitochondria, while the intermediate steps take place in the smooth endoplasmic reticulum (SER), necessitating the transport of steroid intermediates between these organelles.[9]

The pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the steroidogenic acute regulatory (StAR) protein.[5] Once inside the inner mitochondrial membrane, cholesterol is converted to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme, CYP11A1.[6] Pregnenolone then moves to the SER, where it is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD).[10][11] Progesterone is subsequently hydroxylated at the C21 position by 21-hydroxylase (CYP21A2) to form 11-deoxythis compound.[5][12] Finally, 11-deoxythis compound is transported back into the mitochondria for the final hydroxylation step at the C11 position, catalyzed by 11β-hydroxylase (CYP11B1), to produce this compound.[12][13]

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of the this compound synthesis pathway is determined by the kinetic properties of its constituent enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insight into substrate affinity.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue | Reference |

| 3β-HSD | Pregnenolone | 0.4 | 2.9 - 4.6 | Human Adrenal Microsomes | [10] |

| Pregnenolone | 2.0 | - | Bovine Adrenal Microsomes | [11] | |

| CYP21A2 | Progesterone | 1.57 | 0.360 | Recombinant Human | [5] |

Note: Data for CYP11A1 and CYP11B1 kinetics were not sufficiently detailed in the initial search to be included in this table.

Steroid Hormone Concentrations

The concentrations of this compound and its precursors vary between the adrenal gland and systemic circulation and are influenced by physiological states such as stress and ACTH stimulation.

Table 2: Adrenal and Plasma Steroid Concentrations

| Steroid | Concentration in Adrenal Gland (µg/g) | Basal Plasma Concentration (ng/mL) | ACTH-Stimulated Plasma Concentration (ng/mL) | Species | Reference |

| Pregnenolone | Variable, dependent on stress | 0.07 - 1.88 | - | Human | [14] |

| Progesterone | Similar to or greater than ovarian content | <0.2 | - | Rat | [14][15] |

| 11-Deoxythis compound | - | ≤0.23 | - | Human | [14] |

| This compound | Variable, increases with stress | 0.6 - 12.93 | Increases significantly | Human | [1][14] |

| 55.45 ± 15.5 (basal) | 179.7 ± 40.38 (stress) | Rat | [2] |

Note: Values can vary significantly based on the analytical method, species, and physiological condition.

Experimental Protocols

Adrenal Gland Subcellular Fractionation

To study the activity of mitochondrial and microsomal enzymes involved in this compound synthesis, proper subcellular fractionation is essential.

Protocol for Adrenal Gland Homogenization and Fractionation:

-

Tissue Preparation: Excise adrenal glands and place them in ice-cold homogenization buffer (e.g., isotonic sucrose (B13894) buffer with protease inhibitors).[16][17]

-

Homogenization: Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.[17]

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 720 x g for 5 minutes) to pellet nuclei and unbroken cells.[4]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 5-20 minutes) to pellet the mitochondrial fraction.[4][18]

-

The resulting supernatant is the cytosolic fraction. The pellet from the high-speed centrifugation can be further processed to isolate microsomes (containing SER) by ultracentrifugation (e.g., 100,000 x g for 1 hour).[4]

-

-

Purity Assessment: Assess the purity of the fractions using marker enzyme assays or Western blotting for proteins specific to each subcellular compartment.

Steroidogenic Enzyme Activity Assays

Protocol for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay:

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., 7.4-9.0), the cofactor NAD+, and the adrenal microsomal fraction.[10][11]

-

Substrate Addition: Initiate the reaction by adding the substrate, pregnenolone (typically radiolabeled for ease of detection), at various concentrations to determine kinetic parameters.[10]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to extract the steroids.

-

Analysis: Separate the substrate (pregnenolone) from the product (progesterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of product formed to determine the enzyme activity.[10]

Protocol for 11β-Hydroxylase (CYP11B1) Activity Assay:

-

Cell Culture and Transfection (for in vitro studies): Transfect a suitable cell line (e.g., COS-7) with a plasmid expressing CYP11B1.[3]

-

Incubation with Substrate: Incubate the transfected cells or isolated adrenal mitochondrial fraction with the substrate, 11-deoxycortisol (often radiolabeled), and a source of electrons (e.g., NADPH). Include an 11β-hydroxysteroid dehydrogenase inhibitor to prevent further metabolism of the product.[3][19]

-

Steroid Extraction: After incubation, extract the steroids from the cells or reaction mixture using an organic solvent.

-

Chromatographic Separation: Separate the substrate and the product (cortisol, as this assay often uses the cortisol pathway intermediate) using TLC or HPLC.[3]

-

Quantification: Quantify the conversion of 11-deoxycortisol to cortisol to determine the enzymatic activity.

Quantification of this compound

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound:

-

Sample Preparation: Dilute plasma or serum samples as required. For total this compound measurement, a dissociation reagent may be needed to release this compound from binding globulins.[20]

-

Assay Procedure (Competitive ELISA):

-

Add standards, controls, and prepared samples to the wells of a microplate pre-coated with an antibody.

-

Add enzyme-conjugated this compound to each well.

-

Add a specific antibody to this compound to all wells except non-specific binding wells.

-

Incubate to allow competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that will react with the enzyme conjugate to produce a color change.

-

Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards and calculate the this compound concentration in the samples.[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound:

-

Sample Preparation:

-

Add an internal standard (e.g., deuterated this compound) to the plasma or serum sample.

-

Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids.[22]

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from other steroids. A gradient elution with a mobile phase such as acetonitrile (B52724) and water with formic acid is commonly used.[22]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and fragmented. Specific parent-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM), providing high specificity and sensitivity.[22]

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard.

Conclusion

The synthesis of this compound in the adrenal cortex is a well-defined yet complex pathway that is fundamental to the physiological stress response and overall homeostasis. This guide has provided a detailed overview of the enzymatic reactions, cellular organization, and regulatory aspects of this pathway. The inclusion of quantitative data and detailed experimental protocols offers a practical resource for researchers and drug development professionals. A thorough understanding of this pathway and the methods to study it is essential for the development of novel therapeutics targeting adrenal steroidogenesis and related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring this compound concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. Subcellular fractionation protocol [abcam.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. The variations of plasma this compound/cortisol ratios following ACTH stimulation or dexamethasone administration in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Serum 11-deoxythis compound levels in adrenal-regeneration hypertension under conditions of quiescence and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and kinetic properties of 3 beta-hydroxysteroid dehydrogenase from bovine adrenocortical microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 11-Deoxythis compound - Wikipedia [en.wikipedia.org]

- 13. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. The contribution of the adrenal gland to the total amount of progesterone produced in the female rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation and characterization of submitochondrial fractions from adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uab.edu [uab.edu]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Adrenal secretion rates and adrenal tissue concentrations of pregnenolone, progesterone, 11 beta OH-androstenedione and some other steroids in young pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Perinatal changes in plasma and adrenal this compound and aldosterone concentrations in the mouse [pubmed.ncbi.nlm.nih.gov]

The intricate choreography of corticosterone production is orchestrated by a multi-layered regulatory network, beginning with the central nervous system and culminating in enzymatic cascades within the adrenal cortex. This guide provides an in-depth exploration of the core mechanisms governing corticosterone biosynthesis, offering valuable insights for researchers, scientists, and drug development professionals.

At the heart of this regulation lies the Hypothalamic-Pituitary-Adrenal (HPA) axis , a finely tuned feedback loop that governs the body's response to stress.[1][2][3] The process is initiated in the hypothalamus with the secretion of corticotropin-releasing hormone (CRH), which in turn stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH).[3][4] ACTH then travels through the bloodstream to the adrenal cortex, the primary site of corticosterone synthesis, where it activates a cascade of intracellular signaling events.[3][4]

Upon reaching the adrenal cortex, ACTH binds to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor.[4] This binding event triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates a host of downstream targets, including key steroidogenic enzymes and transcription factors, ultimately leading to the synthesis and release of this compound.[4]

The biosynthesis of this compound from cholesterol is a multi-step enzymatic process that occurs in the mitochondria and endoplasmic reticulum of adrenocortical cells.[5][6] A critical and rate-limiting step in this pathway is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[6][7] Once inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1) .[6][8] Pregnenolone then moves to the endoplasmic reticulum where it is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD) .[9] Finally, progesterone is hydroxylated in two successive steps by 21-hydroxylase (CYP21A2) and 11β-hydroxylase (CYP11B1) to yield this compound.[1][5]

The regulation of this intricate pathway is a key area of research for the development of novel therapeutics targeting stress-related disorders and inflammatory conditions.[10][11]

Quantitative Data on this compound Biosynthesis

To facilitate a clear understanding of the quantitative aspects of this compound regulation, the following tables summarize key data on enzyme kinetics and hormone levels under different physiological states.

| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg protein) | Species | Reference |

| CYP11A1 (P450scc) | Cholesterol | Data not readily available | Data not readily available | ||

| 3β-HSD | Pregnenolone | 2.0 | Data not readily available | Bovine | [12] |

| 17α-hydroxypregnenolone | 5.3 | Data not readily available | Bovine | [12] | |

| Dehydroepiandrosterone (DHEA) | Data not readily available | Data not readily available | Human | [13] | |

| CYP11B1 (11β-hydroxylase) | 11-deoxythis compound | 1.163 | 36.98 (μM/24h) | Human (in vitro) | [14] |

| 11-deoxycortisol | Data not readily available | Data not readily available |

Table 1: Kinetic Parameters of Key Steroidogenic Enzymes. This table presents the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) for the principal enzymes involved in this compound biosynthesis. These values provide insight into the efficiency and capacity of each enzymatic step.

| Condition | This compound Level (ng/mL) | Species | Reference |

| Basal (unstressed) | 7.3 ± 7.1 | Barn Owl (nestlings) | [15] |

| ~20 | Mouse | [16] | |

| Acute Stress | 60.1 ± 24.6 | Barn Owl (nestlings) | [15] |

| 200 - 1200 (depending on assay) | Mouse | [16] | |

| Chronic Restraint Stress (21 days) | 242.55 | Mouse | [17] |

Table 2: Circulating this compound Levels in Rodents and Birds. This table provides a comparative overview of this compound concentrations under basal (non-stressful) and stressful conditions, highlighting the dynamic range of the HPA axis response.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound biosynthesis. The following sections outline key experimental protocols.

Measurement of this compound Levels

1. Radioimmunoassay (RIA)

-

Principle: RIA is a competitive binding assay where a known quantity of radiolabeled this compound competes with unlabeled this compound in the sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.

-

Protocol:

-

Sample Preparation: Collect blood samples and separate plasma or serum. Store at -80°C until analysis.

-

Assay Setup: In assay tubes, add a standard or unknown sample, a fixed amount of radiolabeled this compound (e.g., ³H-corticosterone), and a specific this compound antibody.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate antibody-bound this compound from free this compound. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex or by using charcoal to adsorb the free hormone.

-

Counting: Centrifuge the tubes, decant the supernatant, and measure the radioactivity in the pellet using a scintillation counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is another competitive immunoassay. In a common format, a microplate is coated with antibodies specific to this compound. The sample and a known amount of enzyme-conjugated this compound are added. The sample this compound and the enzyme-conjugated this compound compete for binding to the antibody. After washing, a substrate is added, and the enzyme converts it into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Protocol:

-

Sample Preparation: Prepare plasma or serum samples as for RIA.

-

Assay Procedure:

-

Add standards, controls, and samples to the wells of the antibody-coated microplate.

-

Add enzyme-conjugated this compound to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound components.

-

Add the substrate solution to each well and incubate to allow for color development.

-

Stop the reaction by adding a stop solution.

-

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the this compound standards. Calculate the this compound concentrations in the samples from the standard curve.

-

Quantification of Steroidogenic Enzyme Expression

1. Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to measure the amount of a specific mRNA transcript, such as those for CYP11A1 and CYP11B1, in a sample. The amount of amplified DNA product is measured in real-time during the PCR process, and this is proportional to the initial amount of target mRNA.

-

Protocol:

-

RNA Extraction: Isolate total RNA from adrenal tissue or isolated adrenocortical cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR:

-

Prepare a reaction mixture containing the cDNA template, specific primers for the target gene (e.g., CYP11A1, CYP11B1) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Perform the PCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity at each cycle.

-

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold. The relative expression of the target gene is then calculated using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

-

Isolation of Adrenal Cortical Cells

-

Principle: To study the regulation of this compound biosynthesis at the cellular level, it is often necessary to isolate and culture adrenal cortical cells. This protocol describes a method for obtaining a primary culture of these cells from mice.[18][19][20][21]

-

Protocol:

-

Dissection: Euthanize the mouse and dissect the adrenal glands, carefully removing surrounding fat tissue.[18][20][21]

-

Separation of Cortex and Medulla: Under a dissecting microscope, make an incision in the adrenal capsule and gently squeeze to extrude the medulla. The remaining tissue is the adrenal cortex.[22]

-

Enzymatic Digestion: Mince the cortical tissue and incubate it in a digestion buffer containing enzymes such as collagenase and DNase to dissociate the cells.[18]

-

Cell Culture: After digestion, filter the cell suspension to remove undigested tissue, wash the cells, and plate them in a suitable culture medium. The cells can then be used for various in vitro experiments.[18][19]

-

Visualizing the Regulatory Network

Diagrams are essential tools for visualizing the complex signaling pathways and experimental workflows involved in this compound biosynthesis.

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis.

Caption: ACTH Signaling Pathway in Adrenocortical Cells.

Caption: this compound Biosynthesis Pathway.

References

- 1. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]

- 3. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Cytochrome P450 side-chain cleavage: insights gained from homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Steroidogenic cytochrome P450 enzymes as drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steroidogenic cytochrome P450 enzymes as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and kinetic properties of 3 beta-hydroxysteroid dehydrogenase from bovine adrenocortical microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Baseline and stress-induced this compound levels are heritable and genetically correlated in a barn owl population - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dynamics and Correlation of Serum Cortisol and this compound under Different Physiological or Stressful Conditions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation and in vitro cultivation of adrenal cells from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Isolation, Fixation, and Immunofluorescence Imaging of Mouse Adrenal Glands [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. Video: Mouse Adrenal Chromaffin Cell Isolation [jove.com]

An In-depth Technical Guide to the Corticosterone Signaling Cascade in the Hippocampus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the corticosterone signaling cascade in the hippocampus, a critical pathway implicated in stress response, memory formation, and mood regulation. This document details the molecular mechanisms, quantitative parameters, and key experimental protocols relevant to the study of this pathway, offering a valuable resource for researchers in neuroscience and professionals in drug development.

Core Concepts of this compound Signaling

This compound, the primary glucocorticoid in rodents, exerts profound effects on hippocampal function through two main types of receptors: the high-affinity Mineralocorticoid Receptors (MR) and the lower-affinity Glucocorticoid Receptors (GR).[1] The differential activation of these receptors, depending on this compound concentration, orchestrates a complex array of genomic and non-genomic responses that modulate neuronal excitability, synaptic plasticity, and gene expression.

Table 1: Quantitative Parameters of this compound Receptor Binding and Circulating Levels

| Parameter | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Source |

| Binding Affinity (Kd) for this compound | ~0.5 - 1.0 nM | ~5.0 - 10.0 nM | [1] |

| Basal this compound Levels (Rat Plasma) | ~1 - 5 µg/dL (~29 - 144 nM) | Occupied by basal levels | [2] |

| Stress-Induced this compound Levels (Rat Plasma) | Fully saturated | Increasingly occupied | [2] |

Signaling Pathways

This compound signaling in the hippocampus is broadly categorized into two pathways: a rapid, non-genomic pathway that modulates neuronal activity within minutes, and a slower, genomic pathway that alters gene expression over hours to days.

Non-Genomic Signaling Cascade

Rapid, non-genomic effects are initiated by this compound binding to membrane-associated MRs and GRs (mMR and mGR). This triggers a cascade of intracellular signaling events, including the activation of protein kinases such as Extracellular signal-Regulated Kinase (ERK) and Protein Kinase C (PKC), leading to the rapid modulation of synaptic transmission and neuronal excitability.[3][4]

Genomic Signaling Cascade

The classical genomic pathway involves the binding of this compound to cytosolic MR and GR. Upon ligand binding, the receptors translocate to the nucleus, where they act as transcription factors, binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This leads to the regulation of gene expression, affecting a wide range of cellular processes, including the synthesis of proteins involved in synaptic plasticity and cell survival.[5]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of MR and GR for this compound.

Materials:

-

Hippocampal tissue or cell lysates

-

[³H]-corticosterone (radioligand)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare hippocampal membrane fractions by homogenization and centrifugation.

-

Incubate membrane preparations with increasing concentrations of [³H]-corticosterone in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Western Blotting for Signaling Proteins

This protocol is used to quantify the expression levels of total and phosphorylated proteins in the this compound signaling cascade.

Materials:

-

Hippocampal tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-GR, anti-MR, anti-pERK, anti-pCREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from hippocampal tissue.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[6][7]

Table 2: Recommended Primary Antibodies for Western Blotting

| Target Protein | Host Species | Dilution | Supplier (Example) | Catalog # (Example) |

| GR | Rabbit | 1:1000 | Cell Signaling Technology | 3660 |

| MR | Rabbit | 1:1000 | Abcam | ab2774 |

| p-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:2000 | Cell Signaling Technology | 4370 |

| ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology | 4695 |

| p-CREB (Ser133) | Rabbit | 1:1000 | Cell Signaling Technology | 9198 |

| CREB | Rabbit | 1:1000 | Cell Signaling Technology | 9197 |

Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the genomic regions to which MR and GR bind.

Materials:

-

Hippocampal tissue

-

Formaldehyde for cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Primary antibodies (anti-GR, anti-MR)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR or next-generation sequencing reagents

Procedure:

-

Cross-link proteins to DNA in hippocampal tissue using formaldehyde.

-

Lyse cells and isolate nuclei.

-

Shear chromatin into small fragments using sonication or enzymatic digestion.[8]

-

Immunoprecipitate the chromatin with a specific antibody (anti-GR or anti-MR).

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links and digest proteins.

-

Purify the DNA.

-

Analyze the DNA by qPCR to assess binding to specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[9][10]

Quantitative Analysis of Gene Expression

The genomic actions of this compound result in the altered expression of a multitude of genes. Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are commonly employed to measure these changes.

Table 3: Examples of this compound-Regulated Genes in the Hippocampus

| Gene | Function | Direction of Regulation by this compound | Source |

| Sgk1 (Serum/glucocorticoid-regulated kinase 1) | Cell survival, ion transport | Upregulated | [11] |

| Fkbp5 (FK506 binding protein 5) | GR sensitivity, stress response | Upregulated | [11] |

| Per1 (Period circadian protein homolog 1) | Circadian rhythm | Upregulated | [9] |

| Bdnf (Brain-derived neurotrophic factor) | Synaptic plasticity, neurogenesis | Downregulated (chronic stress) | [12] |

| Gilz (Glucocorticoid-induced leucine (B10760876) zipper) | Anti-inflammatory response | Upregulated | [13] |

Conclusion

The this compound signaling cascade in the hippocampus is a multifaceted system with profound implications for brain function and disease. Understanding the intricacies of its genomic and non-genomic pathways is paramount for the development of novel therapeutic strategies for stress-related disorders. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the key molecular players, their quantitative interactions, and the experimental methodologies required for their investigation.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Overnight this compound and Gene Expression in Mouse Hippocampus: Time Course during Resting Period - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Activation of the Protein Kinase R–Like Endoplasmic Reticulum Kinase (PERK) Pathway of the Unfolded Protein Response after Experimental Traumatic Brain Injury and Treatment with a PERK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2.7. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]

- 9. Hippocampal glucocorticoid target genes associated with enhancement of memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatin Immunoprecipitation in Mouse Hippocampal Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of this compound on Gene Expression in the Context of Global Hippocampal Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Corticosterone in Rodent Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Corticosterone, the primary glucocorticoid in rodents, is a critical regulator of a vast array of physiological processes. Its pulsatile release from the adrenal cortex, governed by the hypothalamic-pituitary-adrenal (HPA) axis, influences metabolism, immune function, and neuronal activity, playing a pivotal role in the organism's response to stress.[1][2][3] This technical guide provides an in-depth overview of the core physiological functions of this compound in rodents, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support research and drug development endeavors.

Metabolic Regulation: A Double-Edged Sword

This compound exerts profound effects on energy metabolism, ensuring the availability of energy substrates during times of stress. However, chronic exposure to elevated levels can lead to significant metabolic dysregulation, mimicking aspects of metabolic syndrome in humans.[4][5][6]

Key Metabolic Functions:

-

Gluconeogenesis and Glycogenolysis: this compound stimulates the synthesis of glucose from non-carbohydrate sources in the liver and promotes the breakdown of glycogen (B147801) to increase blood glucose levels.

-

Lipolysis and Lipogenesis: While acutely promoting the breakdown of fats (lipolysis) in adipose tissue to provide fatty acids as an energy source, chronic exposure to high levels of this compound leads to increased fat deposition, particularly in visceral stores.[5][7]

-

Protein Catabolism: this compound enhances the breakdown of protein in muscle tissue, releasing amino acids that can be used for gluconeogenesis.

-

Appetite and Food Intake: this compound can influence appetite and food intake, with chronic exposure often leading to hyperphagia (excessive eating).[4][5]

Quantitative Effects of Chronic this compound Administration on Metabolic Parameters in Mice:

| Parameter | Treatment Group | Dose | Duration | Observation | Reference |

| Body Weight | Male C57BL/6N Mice | 100 µg/ml in drinking water | 4 weeks | Significant increase in weight gain compared to controls.[4][6] | [4][6] |

| Male C57BL/6N Mice | 25 µg/ml in drinking water | 4 weeks | No significant effect on weight gain.[4][6] | [4][6] | |

| Adult Male & Female Mice | High dose (unspecified) | Chronic | Significant weight gain.[5][7] | [5][7] | |

| Adiposity | Male C57BL/6N Mice | 100 µg/ml in drinking water | 4 weeks | Increased white adipose tissue.[4] | [4] |

| Male & Female Mice | High dose (unspecified) | Chronic | Significant increases in white adipose tissue.[5][7] | [5][7] | |

| Plasma Insulin | Male & Female Mice | High dose (unspecified) | Chronic | Significant increases.[5][7] | [5][7] |

| Plasma Leptin | Male C57BL/6N Mice | 100 µg/ml in drinking water | 4 weeks | Elevated plasma leptin levels.[4] | [4] |

| Male & Female Mice | High dose (unspecified) | Chronic | Significant increases.[5][7] | [5][7] | |

| Plasma Triglycerides | Male C57BL/6N Mice | 100 µg/ml in drinking water | 4 weeks | Over 3-fold higher levels than vehicle-treated animals.[6][8] | [6][8] |

| Male & Female Mice | High dose (unspecified) | Chronic | Significant increases.[5][7] | [5][7] | |

| Food and Fluid Intake | Adolescent Male & Female Mice | High dose (unspecified) | Chronic | Elevated food and fluid intake.[5][7] | [5][7] |

Immunomodulation: A Balancing Act

This compound is a potent modulator of the immune system, generally exerting anti-inflammatory and immunosuppressive effects. This function is crucial for preventing an overactive immune response and maintaining homeostasis.

Key Immunomodulatory Functions:

-

Inhibition of Pro-inflammatory Cytokines: this compound suppresses the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9] Systemic administration of corticosteroids has been shown to mitigate increases in pro-inflammatory cytokines in rodent models of neuropathic pain.[10]

-

Induction of Anti-inflammatory Cytokines: It can promote the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[11]

-

Regulation of Immune Cell Trafficking and Function: this compound influences the circulation and activity of various immune cells, including lymphocytes and macrophages.

-

Thymic Atrophy: Chronic exposure to high levels of this compound can lead to the shrinkage of the thymus gland, a key organ for T-cell development.[8]

Quantitative Effects of this compound on Immune Parameters:

| Parameter | Animal Model | Treatment/Condition | Observation | Reference |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Rats | Chronic excess this compound administration (20 mg/kg) | Significantly enhanced expression in the hippocampus and serum.[9] | [9] |

| Anti-inflammatory Cytokine (IL-10) | Rats | Chronic excess this compound administration | Downregulated in serum.[9] | [9] |

| Thymus Weight | Adrenalectomized Mice | This compound replacement (3 µg/ml in drinking water) | Appropriate replacement dose based on normalization of thymus weight.[12] | [12] |

Central Nervous System: Shaping Behavior and Cognition

This compound readily crosses the blood-brain barrier and exerts widespread effects on the central nervous system (CNS), influencing mood, learning, memory, and behavior.[13] Its actions are primarily mediated by two types of intracellular receptors: the high-affinity mineralocorticoid receptors (MRs) and the lower-affinity glucocorticoid receptors (GRs).[1][9][14]

Key CNS Functions:

-

Stress Response and HPA Axis Regulation: this compound is the final effector hormone of the HPA axis, and it provides negative feedback to the hypothalamus and pituitary gland to regulate its own production.[2][3][14]

-

Learning and Memory: The effects of this compound on learning and memory are complex and often follow an inverted U-shaped curve, where optimal levels can enhance memory consolidation, while very low or very high levels can be detrimental.[13] Chronic stress and elevated this compound levels have been shown to impair spatial memory.[15][16]

-

Mood and Affect: Chronic exposure to high levels of this compound is a key factor in animal models of depression and anxiety, leading to behaviors such as anhedonia (reduced pleasure) and increased anxiety-like behaviors.[9][17]

-

Neuronal Plasticity: this compound can modulate synaptic plasticity, neurogenesis, and neuronal morphology, particularly in the hippocampus, a brain region critical for learning and memory.[17]

Quantitative Effects of this compound on Behavioral and Neurological Parameters:

| Parameter | Animal Model | Treatment | Dose | Duration | Observation | Reference |

| Depression-like Behavior (Forced Swim Test) | Male and Female Rats | Injections | 10, 20, 40 mg/kg | 21 days | Dose-dependent increase in immobility.[18][19] | [18][19] |

| Anxiety-like Behavior (Open Field Test) | Male and Female Rats | Injections | Not specified | 21 days | No significant effect on anxiety.[18] | [18] |

| Anhedonia (Sucrose Preference Test) | Rats | Administration in drinking water | 50 µg/ml | 4 weeks | Significant reduction in sucrose (B13894) preference.[17] | [17] |

| Spatial Memory (Barnes Maze) | Rats | Chronic treatment | Stress-equivalent concentrations | 3 months | Significantly impaired performance.[16] | [16] |

| Remote Auditory Memory | Mice | Single injection post-learning | 2 mg/kg | 28 days | Significantly less remote auditory memory retrieval.[20] | [20] |

This compound Signaling Pathways

This compound exerts its effects through both genomic and non-genomic signaling pathways.

Classical Genomic Signaling:

The traditional pathway involves this compound binding to cytoplasmic GRs or MRs. Upon binding, the receptor-hormone complex translocates to the nucleus, where it acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA to either activate or repress gene expression.[21]

Caption: Classical genomic signaling pathway of this compound.

Non-Genomic Signaling:

This compound can also elicit rapid, non-genomic effects through membrane-bound receptors (mGRs) and by modulating the activity of various kinases, leading to more immediate cellular responses.[1][22]

Caption: Simplified non-genomic signaling cascade of this compound.

Key Experimental Protocols

Studying the physiological functions of this compound in rodents often involves manipulating its endogenous levels. Below are detailed methodologies for common experimental procedures.

Chronic this compound Administration via Drinking Water

This non-invasive method is widely used to model chronic stress and hypercortisolemia.[4][5]

-

Objective: To chronically elevate circulating this compound levels.

-

Materials:

-

This compound (Sigma-Aldrich or equivalent)

-

Ethanol (for stock solution)

-

Drinking water

-

Light-protected water bottles

-

-

Procedure:

-

Prepare a stock solution of this compound dissolved in ethanol.

-

Dilute the stock solution in the drinking water to achieve the desired final concentration (e.g., 25 µg/ml or 100 µg/ml).[4][6] A small amount of a sweetener like saccharin (B28170) can be added to mask any bitter taste and ensure adequate fluid intake.

-

Provide the this compound-containing water to the rodents ad libitum in light-protected bottles.

-

Replace the solution fresh every 2-3 days.

-

A control group should receive drinking water with the same concentration of the vehicle (ethanol) used to dissolve the this compound.

-

The duration of administration typically ranges from several weeks to months, depending on the research question.[4]

-

Adrenalectomy with this compound Replacement

This surgical procedure removes the primary source of endogenous this compound, allowing for precise control of its levels through exogenous administration.[12][23][24]

-

Objective: To eliminate endogenous this compound production and replace it with a controlled dose.

-

Materials:

-

Surgical instruments for rodent surgery

-

Anesthesia (e.g., isoflurane)

-

Sutures or wound clips

-

0.9% saline solution

-

This compound

-

Osmotic minipumps or time-release pellets for replacement

-

-

Procedure:

-

Adrenalectomy (ADX):

-

Anesthetize the rodent.

-

Make a dorsal midline incision through the skin.

-

Make small incisions through the muscle wall on both sides to locate the adrenal glands, which are situated superior to the kidneys.

-

Carefully dissect and remove both adrenal glands.

-

Suture the muscle and skin incisions.

-

A sham surgery group should undergo the same procedure without the removal of the adrenal glands.

-

-

Post-operative Care:

-

Provide the adrenalectomized animals with 0.9% saline to drink to compensate for the loss of aldosterone, which is also produced by the adrenal glands and is essential for maintaining electrolyte balance.

-

-

This compound Replacement:

-

Replacement can be achieved by providing this compound in the drinking water (e.g., 3 µg/ml), implanting subcutaneous time-release pellets containing this compound, or using osmotic minipumps to deliver a constant infusion.[12][23][24][25]

-

The dose and method of replacement should be chosen to mimic physiological levels of this compound.

-

-

Behavioral Testing

A variety of behavioral tests are used to assess the effects of this compound on mood, anxiety, and cognition.[9]

-

Forced Swim Test (FST):

-

Sucrose Preference Test (SPT):

-

Purpose: To measure anhedonia, a core symptom of depression.

-

Procedure: Rodents are given a choice between two bottles, one containing plain water and the other a sucrose solution. A reduced preference for the sucrose solution is interpreted as anhedonia.[17]

-

-

Elevated Plus Maze (EPM) / Elevated Zero Maze (EZM):

-

Purpose: To assess anxiety-like behavior.

-

Procedure: The maze consists of open and closed arms elevated from the floor. Anxious rodents tend to spend more time in the closed, protected arms.

-

-

Barnes Maze / Morris Water Maze (MWM):

-

Purpose: To evaluate spatial learning and memory.

-

Procedure: Rodents must learn the location of a hidden escape platform in a circular arena using spatial cues.[16]

-

Caption: A typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a pleiotropic hormone with a profound impact on rodent physiology. Understanding its diverse functions in metabolism, immunity, and the central nervous system is fundamental for research in endocrinology, neuroscience, and immunology. The experimental models and quantitative data presented in this guide offer a valuable resource for scientists and drug development professionals aiming to elucidate the mechanisms of stress-related disorders and to develop novel therapeutic interventions that target the HPA axis and this compound signaling. The provided diagrams and protocols serve as a foundation for designing and interpreting experiments in this critical area of biomedical research.

References

- 1. The stressed brain of humans and rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolic Dysfunctions following Chronic Oral this compound are modified by Adolescence and Sex in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic dysfunctions following chronic oral this compound are modified by adolescence and sex in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine and Physiological Changes in Response to Chronic this compound: A Potential Model of the Metabolic Syndrome in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Systemic Anti-inflammatory Corticosteroid Reduces Mechanical Pain Behavior, Sympathetic Sprouting, and Elevation of Pro-inflammatory Cytokines in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Adrenalectomy, corticosteroid replacement and their importance for drug-induced memory-enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on mild auditory fear conditioning and extinction; role of sex and training paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPA axis dysregulation and behavioral analysis of mouse mutants with altered GR or MR function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stress hormone impacts memory, learning in diabetic rodents | EurekAlert! [eurekalert.org]

- 16. Chronic this compound impairs memory performance in the Barnes maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound mediates the synaptic and behavioral effects of chronic stress at rat hippocampal temporoammonic synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Elevated this compound after fear learning impairs remote auditory memory retrieval and alters brain network connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The effects of adrenalectomy and this compound replacement on maternal behavior in the postpartum rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of adrenalectomy and chronic adrenal corticosteroid replacement on potassium transport in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of adrenalectomy and this compound replacement on prepulse inhibition and locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measuring this compound concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Corticosterone in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticosterone, a primary glucocorticoid in many species, plays a pivotal and complex role in the regulation of metabolism. While essential for mobilizing energy substrates during stress, chronic elevation of this compound is a key contributor to metabolic dysregulation, including insulin (B600854) resistance, visceral obesity, and dyslipidemia. This technical guide provides an in-depth examination of the multifaceted actions of this compound on glucose, lipid, and protein metabolism. We will explore the underlying molecular signaling pathways, present quantitative data from key studies in a comparative format, and detail the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, metabolism, and drug development.

Introduction: The Central Role of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound is a steroid hormone synthesized in the adrenal cortex under the control of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3][4][5] In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[2][4][5] ACTH then acts on the adrenal glands to promote the synthesis and release of glucocorticoids like this compound.[2][4][5] This signaling cascade is tightly regulated by a negative feedback loop, where elevated this compound levels inhibit the release of CRH and ACTH.[4][5]

// Nodes Hypothalamus [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Hypothalamus"]; AnteriorPituitary [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Anterior Pituitary"]; AdrenalCortex [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Adrenal Cortex"]; this compound [fillcolor="#EA4335", fontcolor="#FFFFFF", label="this compound"]; Stress [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Stress"];

// Edges Stress -> Hypothalamus [label="+"]; Hypothalamus -> AnteriorPituitary [label="CRH (+)"]; AnteriorPituitary -> AdrenalCortex [label="ACTH (+)"]; AdrenalCortex -> this compound [label="Synthesis & Release"];

// Feedback Loop this compound -> Hypothalamus [label="-", style=dashed, color="#EA4335"]; this compound -> AnteriorPituitary [label="-", style=dashed, color="#EA4335"]; } caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis.

While the acute release of this compound is crucial for survival, enabling a "fight or flight" response by mobilizing energy, chronic exposure leads to a constellation of metabolic disorders.[1][6] This guide will dissect the mechanisms by which this compound exerts these diverse and often contradictory effects on metabolic homeostasis.

This compound and Glucose Metabolism: A Double-Edged Sword

Glucocorticoids were initially named for their profound effects on glucose metabolism.[1][7] this compound acts to increase blood glucose levels to ensure an adequate supply for the brain during times of stress.[7] It achieves this through a coordinated series of actions on the liver, skeletal muscle, and adipose tissue.

Hepatic Glucose Production

In the liver, this compound potently stimulates gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[1][3][6][7][8] It upregulates the expression of key gluconeogenic enzymes, including:

By increasing the availability of substrates from protein and lipid breakdown, this compound further fuels hepatic glucose output.[1][6][8]

Peripheral Glucose Uptake and Insulin Resistance

In skeletal muscle and white adipose tissue (WAT), this compound antagonizes the actions of insulin, leading to decreased glucose uptake and utilization.[1][7] This contributes significantly to the development of insulin resistance.[1][9] The molecular mechanisms are complex and involve interference with the insulin signaling pathway, including reduced expression and phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[9][10]

// Nodes this compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [fillcolor="#FBBC05", fontcolor="#202124"]; SkeletalMuscle [fillcolor="#34A853", fontcolor="#FFFFFF", label="Skeletal Muscle"]; AdiposeTissue [fillcolor="#34A853", fontcolor="#FFFFFF", label="Adipose Tissue"]; BloodGlucose [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="↑ Blood Glucose"];

// Edges this compound -> Liver [label="Stimulates"]; Liver -> BloodGlucose [label="↑ Gluconeogenesis\n(PEPCK, G6Pase)"]; this compound -> SkeletalMuscle [label="Inhibits"]; SkeletalMuscle -> BloodGlucose [label="↓ Glucose Uptake", dir=back]; this compound -> AdiposeTissue [label="Inhibits"]; AdiposeTissue -> BloodGlucose [label="↓ Glucose Uptake", dir=back]; } caption: this compound's effects on glucose metabolism.

Quantitative Data on Glucose Metabolism

| Parameter | Organism/Model | Treatment | Result | Reference |

| Blood Glucose | Humans | High-dose cortisol infusion (4h) | Increased to 7.9 ± 0.5 mmol/l | [11] |

| Glucose Production (GP) | Humans | High-dose cortisol infusion (4h) | Increased to 14.8 ± 0.8 µmol·min⁻¹·kg⁻¹ | [11] |

| Gluconeogenesis | Humans | High-dose cortisol infusion (4h) | Accounted for 65-66% of Glucose Production | [11] |

| Pdk4 mRNA expression | Male NOD Mice | Oral this compound (5-6 weeks) | Increased nearly 40-fold in muscle | [12] |

The Complex Role of this compound in Lipid Metabolism

The influence of this compound on lipid metabolism is multifaceted, with seemingly contradictory effects that are dependent on the duration of exposure and the specific adipose tissue depot.[13][14]

Lipolysis and Free Fatty Acid Mobilization

Acutely, glucocorticoids promote lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol (B35011).[1][13][15] This action provides energy substrates for other tissues and glycerol for hepatic gluconeogenesis.[3][16] this compound stimulates the expression of Adipose Triglyceride Lipase (ATGL) and increases the phosphorylation of Hormone-Sensitive Lipase (HSL), two key enzymes in the lipolytic cascade.[17]

However, the effect of this compound on lipolysis can be concentration-dependent. One study in 3T3-L1 adipocytes showed that while moderate concentrations of this compound increased lipolysis, very high concentrations actually suppressed it.[17]

Adipogenesis and Fat Redistribution

Paradoxically, chronic exposure to high levels of this compound promotes adipogenesis, particularly in visceral adipose tissue, leading to central obesity.[16][17] This is a hallmark of conditions like Cushing's syndrome.[1][16] this compound appears to stimulate the differentiation of preadipocytes into mature fat cells rather than increasing lipogenesis in existing adipocytes.[17] This depot-specific action, favoring visceral fat accumulation while potentially reducing subcutaneous fat, is a critical aspect of glucocorticoid-induced metabolic disease.[14][16]

// Nodes this compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; AdiposeTissue [fillcolor="#FBBC05", fontcolor="#202124", label="Adipose Tissue"]; Acute [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Acute Exposure"]; Chronic [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Chronic Exposure"]; Lipolysis [fillcolor="#34A853", fontcolor="#FFFFFF", label="↑ Lipolysis\n(ATGL, HSL)"]; Adipogenesis [fillcolor="#34A853", fontcolor="#FFFFFF", label="↑ Adipogenesis\n(Visceral Depot)"]; FFAs [shape=ellipse, fillcolor="#FFFFFF", label="↑ Free Fatty Acids"]; Glycerol [shape=ellipse, fillcolor="#FFFFFF", label="↑ Glycerol"]; CentralObesity [shape=ellipse, fillcolor="#FFFFFF", label="Central Obesity"];

// Edges this compound -> Acute; this compound -> Chronic; Acute -> AdiposeTissue; AdiposeTissue -> Lipolysis [label="Stimulates"]; Lipolysis -> FFAs; Lipolysis -> Glycerol; Chronic -> AdiposeTissue; AdiposeTissue -> Adipogenesis [label="Stimulates"]; Adipogenesis -> CentralObesity; } caption: this compound's dual effects on lipid metabolism.

Quantitative Data on Lipid Metabolism

| Parameter | Organism/Model | Treatment | Result | Reference |

| Interstitial Glycerol (Abdominal) | Humans | Hydrocortisone infusion | 327 ± 35 vs. 156 ± 30 µmol/l (P=0.05) | [15] |

| Interstitial Glycerol (Femoral) | Humans | Hydrocortisone infusion | 178 ± 28 vs. 91 ± 22 µmol/l (P=0.02) | [15] |

| Systemic [³H]palmitate turnover | Humans | Hydrocortisone infusion | 165 ± 17 vs. 92 ± 24 µmol/min (P=0.01) | [15] |

| Visceral Adiposity | Sprague-Dawley Rats | Subcutaneous this compound pellets (10 days) | 10.2 vs. 6.9 g/kg body wt (P < 0.05) | [17] |

| ATGL mRNA expression | Primary Chicken Adipocytes | This compound addition | Significantly increased | [18] |

| LPL mRNA expression | Primary Chicken Adipocytes | This compound addition | Tended to decrease (P=0.071) | [18] |

This compound's Catabolic Effects on Protein Metabolism

A primary effect of this compound on protein metabolism is catabolic, particularly in skeletal muscle.[19][20] This action serves to provide amino acid substrates for hepatic gluconeogenesis.[19][21]

Protein Breakdown and Synthesis

This compound increases the breakdown of existing proteins (proteolysis) and decreases the rate of new protein synthesis in extrahepatic tissues.[19][21][22] This leads to muscle wasting and weakness with chronic exposure.[20][21] The mobilized amino acids are transported to the liver, where they are utilized for gluconeogenesis and the synthesis of liver and plasma proteins.[21]

Molecular Signaling: The Glucocorticoid Receptor Pathway

This compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[23] The GR is a ligand-dependent transcription factor that, upon binding to this compound, translocates to the nucleus and modulates the expression of target genes.[24]

// Nodes this compound [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CellMembrane [shape=plaintext, label="Cell Membrane"]; Cytoplasm [shape=plaintext, label="Cytoplasm"]; GR [fillcolor="#FBBC05", fontcolor="#202124", label="Glucocorticoid\nReceptor (GR)"]; HSP [fillcolor="#FFFFFF", label="Heat Shock\nProteins (HSP)"]; GR_CORT [fillcolor="#34A853", fontcolor="#FFFFFF", label="GR-Corticosterone\nComplex"]; Nucleus [shape=plaintext, label="Nucleus"]; GRE [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Glucocorticoid\nResponse Element (GRE)"]; GeneExpression [shape=ellipse, fillcolor="#FFFFFF", label="Altered Gene\nExpression"];

// Edges this compound -> GR [label="Binds"]; GR -> HSP [label="Dissociates from", style=dashed]; GR_CORT -> Nucleus [label="Translocates to"]; Nucleus -> GRE [style=invis]; GR_CORT -> GRE [label="Binds to"]; GRE -> GeneExpression [label="Regulates"]; } caption: Glucocorticoid Receptor (GR) signaling pathway.

The tissue-specific effects of this compound are determined by the expression levels of the GR and the presence of co-regulators that influence which genes are activated or repressed. Additionally, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can locally convert inactive cortisone (B1669442) to active cortisol (or 11-dehydrothis compound (B106187) to this compound in rodents), amplifying glucocorticoid action within specific tissues like adipose tissue and the liver.[5][25]

Experimental Protocols

In Vivo Assessment of Metabolic Effects

This compound Administration:

-

Method: Subcutaneous implantation of wax pellets containing this compound (e.g., 300 mg for rats) for chronic exposure studies.[17] Oral administration in drinking water (e.g., 100 mg/l for mice) is also common.[26]

-

Purpose: To create a model of chronic hypercorticism to study long-term metabolic effects.

Glucose and Insulin Tolerance Tests:

-

Method: Following a fasting period, a bolus of glucose (for GTT) or insulin (for ITT) is administered intraperitoneally or intravenously. Blood glucose is measured at baseline and at set intervals post-injection.

-

Purpose: To assess whole-body glucose homeostasis and insulin sensitivity.

Microdialysis:

-

Method: A small microdialysis probe is inserted into a specific tissue (e.g., subcutaneous abdominal or femoral adipose tissue). The probe is perfused with a physiological solution, and the dialysate is collected to measure the concentration of interstitial metabolites like glycerol.[15]

-

Purpose: To measure regional, in vivo lipolysis.

Tracer Studies for Lipolysis and Gluconeogenesis:

-

Method: Infusion of stable isotope-labeled tracers, such as [³H]palmitate (for lipolysis) or deuterated water and [¹³C]acetate (for gluconeogenesis).[15] Mass spectrometry is used to measure the rate of appearance of the tracer in the plasma, allowing for the calculation of metabolic fluxes.

-

Purpose: To quantify rates of whole-body lipolysis and gluconeogenesis.

// Nodes AnimalModel [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Animal Model\n(e.g., Rat, Mouse)"]; Treatment [fillcolor="#FBBC05", fontcolor="#202124", label="this compound Administration\n(Pellet, Drinking Water)"]; MetabolicTests [fillcolor="#34A853", fontcolor="#FFFFFF", label="Metabolic Phenotyping"]; GTT_ITT [fillcolor="#FFFFFF", label="GTT / ITT"]; Microdialysis [fillcolor="#FFFFFF", label="Microdialysis"]; TracerStudies [fillcolor="#FFFFFF", label="Tracer Infusion"]; TissueCollection [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Tissue Collection\n(Liver, Muscle, Adipose)"]; Analysis [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Ex Vivo Analysis"];

// Edges AnimalModel -> Treatment; Treatment -> MetabolicTests; MetabolicTests -> GTT_ITT; MetabolicTests -> Microdialysis; MetabolicTests -> TracerStudies; MetabolicTests -> TissueCollection; TissueCollection -> Analysis; } caption: General workflow for in vivo metabolic studies.

In Vitro and Ex Vivo Assays

Primary Adipocyte Culture:

-

Method: Adipose tissue is harvested and digested with collagenase to isolate primary adipocytes. These cells are then cultured and treated with this compound or other agents.

-

Purpose: To study the direct effects of this compound on adipocyte function, such as lipolysis and gene expression, independent of systemic factors.[18]

Gene Expression Analysis (qPCR):

-

Method: RNA is extracted from tissues or cells, reverse-transcribed into cDNA, and then quantitative PCR is performed using primers for specific genes of interest (e.g., PEPCK, ATGL, LPL).

-

Purpose: To quantify changes in the expression of genes involved in metabolic pathways.[12][17][18]

Western Blotting:

-

Method: Proteins are extracted from tissues or cells, separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to a target protein (e.g., ATGL, phospho-HSL, GR).

-

Purpose: To measure the abundance of specific proteins and their phosphorylation status.[17]

Enzyme Immunoassays (EIA/ELISA):

-